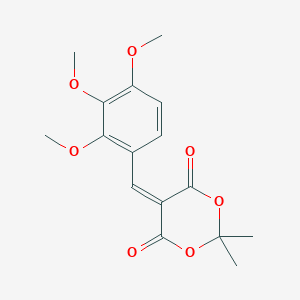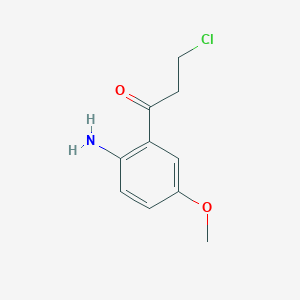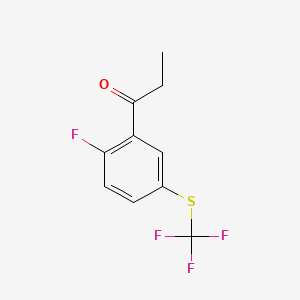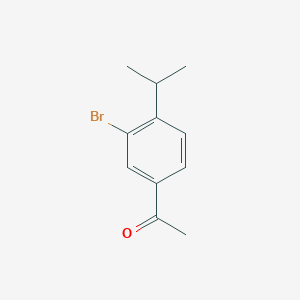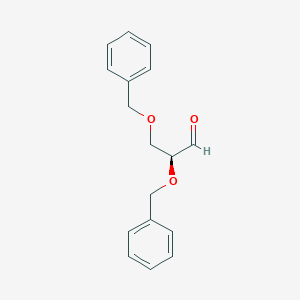
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO It is a chlorinated ketone that features both an ethyl and a fluorine substituent on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one typically involves the chlorination of a precursor ketone. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to control the reactivity of the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Often carried out in aqueous or mixed solvent systems under controlled temperatures to avoid over-oxidation.
Major Products
Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds or coordinate with metal ions, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-1-(2-chloromethyl-6-fluorophenyl)propan-2-one
- 1-Chloro-1-(2,6-difluorophenyl)propan-2-one
- 1-Chloro-1-(2-ethylphenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one is unique due to the presence of both an ethyl and a fluorine substituent on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity and stability, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H12ClFO |
|---|---|
Molekulargewicht |
214.66 g/mol |
IUPAC-Name |
1-chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClFO/c1-3-8-5-4-6-9(13)10(8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
PJOCBPZAKIROPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)F)C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


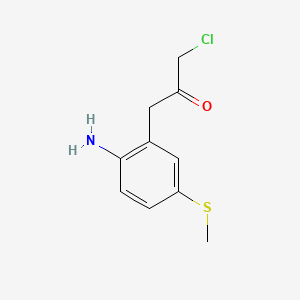
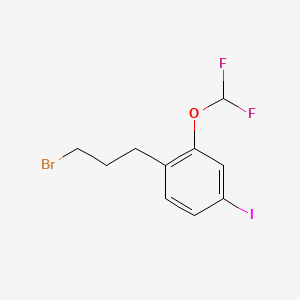

![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
